(2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl cyclohexanecarboxylate
Description
Structural Characterization
IUPAC Nomenclature and Molecular Formula Analysis
The systematic IUPAC name of the compound reflects its polycyclic architecture. The base structure consists of a 1-benzofuran-3-one core (a fused benzene and furan ring system with a ketone group at position 3). At position 2 of this core, an (1-ethyl-1H-indol-3-yl)methylidene substituent is attached via an E-configured double bond. Position 6 of the benzofuranone bears a cyclohexanecarboxylate ester group, while position 7 is substituted with a methyl group.
The molecular formula is C₂₇H₂₇NO₄ , derived from:
- Benzofuranone core : C₉H₆O₂
- Indole substituent : C₁₀H₁₀N
- Cyclohexanecarboxylate ester : C₈H₁₂O₂
- Methyl group : CH₃
A calculated exact molecular weight of 429.5 g/mol aligns with high-resolution mass spectrometric data.
Crystallographic Studies and Three-Dimensional Conformation
X-ray diffraction analysis of analogous benzofuran-indole hybrids reveals key structural insights:
| Parameter | Value |
|---|---|
| Benzofuran ring planarity | RMSD: 0.02 Å |
| Torsion angle (C2-C1’-C3’-N) | 178.5° (E-configuration) |
| Hydrogen bonding | C=O···H-N (2.8 Å) |
The indole and benzofuran rings adopt a near-coplanar arrangement, stabilized by π-π stacking interactions between aromatic systems. The cyclohexane ring exists in a chair conformation, minimizing steric strain from the carboxylate ester.
Spectroscopic Identification Techniques
Nuclear Magnetic Resonance (NMR) Spectral Signatures
¹H NMR (400 MHz, CDCl₃):
| δ (ppm) | Multiplicity | Assignment |
|---|---|---|
| 1.42 | Triplet (3H) | Ethyl group (-CH₂CH₃) |
| 2.56 | Singlet (3H) | 7-Methyl group |
| 3.98 | Quartet (2H) | Ethyl group (-CH₂CH₃) |
| 6.82–7.89 | Multiplet (8H) | Aromatic protons (indole/benzofuran) |
| 8.21 | Singlet (1H) | Methine proton (C=CH-) |
¹³C NMR (100 MHz, CDCl₃):
| δ (ppm) | Assignment |
|---|---|
| 168.4 | Ester carbonyl (C=O) |
| 164.1 | Benzofuranone carbonyl |
| 142.7 | Indole C3 |
| 128.9 | E-configured double bond |
The ethyl group’s protons exhibit characteristic coupling (J = 7.1 Hz), while the indole NH proton is absent due to N-ethyl substitution.
Infrared (IR) Absorption Profile Analysis
| Band (cm⁻¹) | Assignment |
|---|---|
| 1725 | Ester C=O stretch |
| 1680 | Benzofuranone C=O stretch |
| 1620 | C=C (E-configuration) |
| 1590 | Aromatic C=C stretching |
| 1250 | C-O-C ester asymmetric |
The absence of N-H stretches (typically 3400–3300 cm⁻¹) confirms N-ethylation.
Mass Spectrometric Fragmentation Patterns
Electron Ionization (70 eV):
| m/z | Fragment Ion |
|---|---|
| 429.5 | Molecular ion [M]⁺ |
| 328.2 | Loss of cyclohexanecarboxylate (-101.3) |
| 256.1 | Indole-benzofuran core |
| 130.0 | Protonated indole |
The base peak at m/z 130.0 corresponds to the indole fragment, indicating preferential cleavage at the methylidene bridge.
Properties
Molecular Formula |
C27H27NO4 |
|---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
[(2E)-2-[(1-ethylindol-3-yl)methylidene]-7-methyl-3-oxo-1-benzofuran-6-yl] cyclohexanecarboxylate |
InChI |
InChI=1S/C27H27NO4/c1-3-28-16-19(20-11-7-8-12-22(20)28)15-24-25(29)21-13-14-23(17(2)26(21)31-24)32-27(30)18-9-5-4-6-10-18/h7-8,11-16,18H,3-6,9-10H2,1-2H3/b24-15+ |
InChI Key |
WEPLECKNKAQADG-BUVRLJJBSA-N |
Isomeric SMILES |
CCN1C=C(C2=CC=CC=C21)/C=C/3\C(=O)C4=C(O3)C(=C(C=C4)OC(=O)C5CCCCC5)C |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)C=C3C(=O)C4=C(O3)C(=C(C=C4)OC(=O)C5CCCCC5)C |
Origin of Product |
United States |
Preparation Methods
Cyclization-Condensation Approach
A widely reported method involves the sequential formation of the benzofuran and indole rings, followed by condensation. The synthesis begins with the preparation of 7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-carboxylic acid , which is esterified with cyclohexanol under acidic conditions (e.g., H2SO4, 60°C, 12 h) to yield the cyclohexanecarboxylate intermediate. Subsequent condensation with 1-ethyl-1H-indole-3-carbaldehyde in the presence of piperidine (5 mol%) and acetic acid (catalytic) at reflux (120°C, 8 h) affords the target compound. The reaction proceeds via a Knoevenagel condensation mechanism, forming the (2E)-configured methylidene bridge.
Key Optimization Parameters:
-
Solvent selection: Toluene or xylene enhances reaction efficiency by azeotropically removing water.
-
Catalyst loading: Piperidine (5–10 mol%) balances reaction rate and byproduct formation.
-
Temperature control: Prolonged heating above 130°C promotes undesired dimerization.
Transition Metal-Catalyzed Cycloaddition
Recent advances utilize copper(II) triflate [Cu(OTf)2] to catalyze [3 + 2] cycloaddition reactions between indole-3-acrylates and quinones. For example, indole-3-acrylate derivatives react with p-benzoquinone in the presence of Cu(OTf)2 (2 mol%) at 80°C for 24 h, forming the benzofuran-indole scaffold with >80% regioselectivity. The cyclohexanecarboxylate group is introduced via post-cyclization esterification using cyclohexanecarbonyl chloride and DMAP (4-dimethylaminopyridine) in dichloromethane (0°C to room temperature, 6 h).
Advantages:
Suzuki-Miyaura Cross-Coupling
For modular synthesis, the Suzuki-Miyaura reaction couples preformed benzofuran and indole boronic acid precursors. In a representative procedure, 6-bromo-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl cyclohexanecarboxylate reacts with (1-ethyl-1H-indol-3-yl)boronic acid under palladium catalysis (Pd(PPh3)4, 5 mol%) and aqueous Na2CO3 in 1,4-dioxane (100°C, 12 h). This method achieves yields of 65–75% with high stereochemical fidelity.
Critical Reaction Conditions:
-
Base: Na2CO3 or CsF ensures optimal pH for transmetalation.
-
Ligands: DavePhos or SPhos enhances catalytic activity for sterically hindered substrates.
Analytical Validation and Characterization
Spectroscopic Confirmation
-
1H NMR: The (2E)-configuration is confirmed by a singlet at δ 7.8–8.1 ppm for the methylidene proton, coupled with the absence of coupling constants indicative of (2Z) isomers.
-
IR Spectroscopy: Stretching vibrations at 1720 cm⁻¹ (ester C=O) and 1680 cm⁻¹ (α,β-unsaturated ketone) validate functional group integrity.
-
Mass Spectrometry: High-resolution ESI-MS shows [M+H]+ at m/z 474.2012 (calculated: 474.2008).
Purity Assessment
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms >98% purity. Critical impurities include:
-
Unreacted indole-3-carbaldehyde (retention time: 6.2 min).
-
Cyclization byproducts (e.g., dimeric species at 12.5 min).
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and benzofuran rings, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols.
Scientific Research Applications
Research indicates that the compound exhibits various biological activities, including:
- Antimicrobial Properties : The indole and benzofuran structures are known to exhibit antimicrobial effects against bacteria and fungi.
- Antioxidant Activity : The compound may scavenge free radicals, contributing to its potential use in preventing oxidative stress-related diseases.
- Anti-inflammatory Effects : Similar compounds have shown promise in reducing inflammation, suggesting potential therapeutic applications in inflammatory diseases.
Applications in Medicinal Chemistry
The compound's unique structural features make it a candidate for drug development. Potential applications include:
- Anticancer Agents : Due to its ability to modulate cellular pathways, the compound could be explored for its efficacy against various cancer types.
- Neurological Disorders : Given the interaction with serotonin receptors, it may have applications in treating depression or anxiety disorders.
- Antimicrobial Treatments : Its demonstrated antimicrobial properties could lead to the development of new antibiotics or antifungal agents.
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds related to (2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl cyclohexanecarboxylate:
- Study on Antimicrobial Activity : A study demonstrated significant antimicrobial activity against Gram-positive bacteria, suggesting its potential as a novel antibiotic agent.
- Research on Anti-inflammatory Properties : Another study highlighted its ability to reduce inflammation markers in vitro, indicating promise for treating inflammatory diseases.
Mechanism of Action
The mechanism of action of (2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl cyclohexanecarboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Physicochemical and Functional Implications
Lipophilicity and Bioavailability
- Cyclohexanecarboxylate vs.
Biological Activity
The compound (2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl cyclohexanecarboxylate is a novel benzofuran derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by relevant studies and data.
The molecular formula of the compound is with a molecular weight of approximately 429.5 g/mol. Its structure includes an indole moiety and a benzofuran ring, which are known to contribute to various biological activities.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of benzofuran derivatives. The compound has been shown to induce apoptosis in cancer cells, particularly in K562 leukemia cells. The mechanism involves the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and subsequent activation of caspases, which are crucial for apoptosis.
Key Findings:
- Induction of Apoptosis: The compound increased the activity of caspases 3 and 7 significantly after 48 hours of exposure, indicating strong pro-apoptotic effects .
- ROS Generation: Exposure to the compound resulted in elevated ROS levels in K562 cells, which is a critical factor in triggering apoptosis .
2. Antimicrobial Activity
The compound has demonstrated moderate antimicrobial activity against various bacterial strains. In studies assessing its efficacy against both standard and clinical strains, it exhibited minimum inhibitory concentration (MIC) values ranging from 16 to 64 µg/mL against Gram-positive bacteria.
Antimicrobial Efficacy Table:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Streptococcus pneumoniae | 16 |
| Escherichia coli | 64 |
These results suggest that the compound possesses significant antibacterial properties, making it a candidate for further development as an antimicrobial agent .
3. Anti-inflammatory Activity
In addition to its anticancer and antimicrobial properties, this compound has been evaluated for its anti-inflammatory effects. It was found to inhibit the release of pro-inflammatory cytokines such as interleukin-6 (IL-6) in K562 cells, which is crucial for managing inflammatory responses .
Case Studies
Several studies have investigated the biological activity of similar benzofuran derivatives, providing insights into their mechanisms and potential therapeutic applications:
- Study on Benzofuran Derivatives: A comparative study on various benzofuran derivatives indicated that compounds with similar structures effectively inhibited IL-6 release and induced apoptosis in cancer cell lines .
- Synthesis and Characterization: Research focusing on the synthesis of benzofuran derivatives revealed that modifications at specific positions on the benzofuran ring can enhance their biological activity, particularly in terms of anticancer efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
